Cas no 338748-18-8 (1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE)
1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- 1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
- N-[1-(4-CHLOROBENZYL)-3-(DIMETHYLAMINO)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE
- Oprea1_433965
- 1-[(4-chlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
-
- MDL: MFCD00794565
- Inchi: 1S/C13H18ClN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
- InChI Key: YPODIIRNUQTJPN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C(=NC(N(C)C)=N1)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 278
- XLogP3: 3.1
- Topological Polar Surface Area: 37.2
1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300069-100 mg |
N-[1-(4-Chlorobenzyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine; . |
338748-18-8 | 100 mg |
€221.50 | 2023-07-20 | ||
| Ambeed | A914901-1g |
1-[(4-Chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
338748-18-8 | 90% | 1g |
$350.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661538-1mg |
1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
338748-18-8 | 98% | 1mg |
¥499.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661538-2mg |
1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
338748-18-8 | 98% | 2mg |
¥536.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661538-5mg |
1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
338748-18-8 | 98% | 5mg |
¥661.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661538-10mg |
1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
338748-18-8 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900475-1g |
1-[(4-Chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
338748-18-8 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| abcr | AB300069-100mg |
N-[1-(4-Chlorobenzyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine; . |
338748-18-8 | 100mg |
€283.50 | 2025-02-14 |
1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Suppliers
1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
Introduction to 1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE (CAS No. 338748-18-8)
The compound 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine, identified by its CAS number 338748-18-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The presence of a tetramethyl-substituted 1H-1,2,4-triazole core combined with a 4-chlorobenzyl side chain endows it with distinct chemical properties that make it a promising candidate for further investigation.
Recent research in the domain of nitrogen-containing heterocycles has highlighted the importance of triazole derivatives in the design of bioactive molecules. The tetramethyl modification on the triazole ring enhances its stability and influences its electronic distribution, which is critical for modulating biological activity. Additionally, the 4-chlorobenzyl group introduces a polar aromatic moiety that can interact with biological targets through hydrophobic and electrostatic forces. Such structural motifs are frequently explored in the development of novel therapeutic agents.
In the context of drug discovery, this compound has been studied for its potential as an intermediate in synthesizing more complex pharmacophores. The triazole core is a well-documented scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine may confer selective interactions with certain enzymes or receptors, making it a valuable tool for structure-activity relationship (SAR) studies.
One of the most compelling aspects of this compound is its versatility as a building block for larger molecules. The N3,N3,N5,N5-tetramethyl group provides multiple sites for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, modifications at these nitrogen atoms could enhance solubility or improve metabolic stability, which are crucial factors in drug development. Furthermore, the 4-chlorobenzyl moiety can serve as a handle for conjugation to other bioactive units or for selective labeling in biochemical assays.
Current research trends suggest that compounds featuring nitrogen heterocycles are increasingly being explored for their therapeutic potential. The tetramethyl-substituted triazole derivative aligns well with this trend, as it combines the favorable characteristics of triazole-based scaffolds with additional functional groups that can enhance binding affinity and selectivity. Preliminary studies have indicated that such derivatives may exhibit inhibitory activity against certain kinases or other targets relevant to diseases like cancer and inflammation.
The synthesis of 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key steps typically include condensation reactions to form the triazole ring followed by selective alkylation and methylation to introduce the desired substituents. The use of advanced synthetic techniques ensures high purity and yield, which are essential for downstream applications such as biological testing.
In conclusion, 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine (CAS No. 338748-18-8) represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. Its unique combination of a tetramethyl-substituted triazole core and a 4-chlorobenzyl side chain makes it a versatile intermediate with broad applications in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the discovery and development of novel therapeutics.
338748-18-8 (1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE) Related Products
- 147159-33-9(1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine)
- 832739-72-7(1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine)
- 832741-07-8(1-(3,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine)
- 832740-96-2(1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine)
- 62176-87-8(1H-1,2,4-Triazole-3,5-diamine, 1-(phenylmethyl)-)
- 338748-28-0(1-(2,6-Dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine)
- 863305-23-1(1H-1,2,4-Triazol-5-amine, 1-[(3,4-dichlorophenyl)methyl]-)
- 832738-04-2(1-(2-chlorophenyl)methyl-1H-1,2,4-triazol-3-amine)
- 832737-21-0(1-(2,6-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine)
- 338748-22-4(N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE)